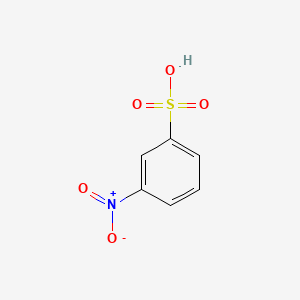

3-Nitrobenzenesulfonic acid

説明

Contextualization within Aromatic Sulfonic Acids Research Paradigms

Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid functional group (-SO3H) directly attached to an aromatic ring. businessresearchinsights.comnumberanalytics.com This functional group imparts strong acidic properties and influences the compound's reactivity and solubility. solubilityofthings.comnordmann.global Aromatic sulfonic acids are instrumental in a multitude of industrial processes, serving as catalysts, intermediates in the synthesis of pharmaceuticals and dyes, and as components in detergents. businessresearchinsights.comnumberanalytics.comresearchgate.net

Within this class, 3-Nitrobenzenesulfonic acid (3-NBSA) is distinguished by the presence of a nitro group (-NO2) in the meta position relative to the sulfonic acid group on the benzene (B151609) ring. solubilityofthings.comcymitquimica.com The nitro group is strongly electron-withdrawing, which significantly impacts the electronic properties and reactivity of the aromatic ring, making it a valuable tool in electrophilic aromatic substitution reactions. solubilityofthings.com This unique structural feature positions 3-NBSA as a versatile intermediate and reagent in various synthetic applications.

The research paradigms surrounding aromatic sulfonic acids often focus on leveraging their properties for specific applications. For instance, their use as catalysts in chemical synthesis is a major area of investigation. businessresearchinsights.com Furthermore, their role as precursors in the production of a wide array of commercially important chemicals, including pharmaceuticals like sulfa drugs and various dyes, underscores their significance in organic synthesis. numberanalytics.comnordmann.globalriverlandtrading.com The study of 3-NBSA fits squarely within these paradigms, with research often exploring its utility as a building block for more complex molecules and as a reagent in specialized chemical transformations.

Historical Trajectories and Milestones in this compound Research

The synthesis of this compound is typically achieved through the sulfonation of nitrobenzene (B124822). chemicalbook.comprepchem.com This process involves reacting nitrobenzene with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), which contains sulfur trioxide. chemicalbook.comprepchem.com Early methods involved heating nitrobenzene with sulfuric acid and oleum, followed by a series of workup steps to isolate the product, often as its sodium salt. chemicalbook.comprepchem.com

Historically, a significant application of this compound and its sodium salt has been in the dye industry. solubilityofthings.comriverlandtrading.com It serves as a crucial intermediate in the synthesis of various colorants, including azo and anthraquinone (B42736) dyes. riverlandtrading.comchemicalbook.com Its sodium salt, also known as Ludigol, has been used as a mild oxidizing agent and a resisting agent in textile printing to prevent the reduction of certain dyes. chemicalbook.comatamanchemicals.com

In the realm of organic synthesis, 3-NBSA has been employed as a catalyst and an intermediate. cbp.gov For instance, its reduction leads to the formation of metanilic acid, another important dye intermediate. chemicalbook.com More contemporary research has explored its applications in various synthetic methodologies. For example, its sodium salt has been investigated as a synergistic agent in cyanide solutions for leaching gold from electronic scrap. researchgate.net

Recent advancements in synthetic methodology have also focused on improving the production process of this compound and its salts. This includes the development of catalytic sulfonation methods aimed at reducing byproducts and improving yield and environmental footprint. google.com The ongoing research into this compound continues to uncover new applications and refine existing processes, solidifying its importance in both academic and industrial chemical research. solubilityofthings.com

| Property | Value | Source |

| CAS Number | 98-47-5 | riverlandtrading.comchemicalbook.comscbt.com |

| Molecular Formula | C6H5NO5S | chemicalbook.comscbt.comchemspider.com |

| Molecular Weight | 203.17 g/mol | chemicalbook.comscbt.com |

| Appearance | White to light yellow powder or crystals | chemicalbook.comtcichemicals.com |

| Melting Point | 103-104 °C | chemicalbook.com |

| Solubility in Water | Completely soluble | solubilityofthings.comchemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOULMPIIOVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048079 | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [TCI America MSDS] | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-47-5 | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of 3 Nitrobenzenesulfonic Acid

Direct Sulfonation Approaches

The industrial synthesis of 3-nitrobenzenesulfonic acid predominantly relies on the direct sulfonation of nitrobenzene (B124822). This method involves the reaction of nitrobenzene with a sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. prepchem.comvulcanchem.comatamanchemicals.com The nitro group's electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution and directs the incoming sulfonic acid group to the meta position, yielding this compound. solubilityofthings.com

Regioselective Nitration of Benzenesulfonic Acid

While the direct sulfonation of nitrobenzene is the more common route, this compound can also be synthesized through the nitration of benzenesulfonic acid. solubilityofthings.com In this approach, benzenesulfonic acid is treated with a nitrating agent, such as nitric acid. The sulfonic acid group is a meta-director, thus guiding the nitro group to the 3-position on the benzene ring.

Catalytic Sulfonation Processes for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the sulfonation process, various catalytic methods have been explored. These approaches aim to reduce reaction times, lower reaction temperatures, and minimize the formation of unwanted by-products.

Transition metal catalysts have shown promise in enhancing the sulfonation of nitrobenzene. google.com Sodium tungstate (B81510), in particular, has been employed as a catalyst in conjunction with sulfur trioxide as the sulfonating agent. google.comgoogle.com The use of sodium tungstate significantly reduces the formation of the primary by-product, 3,3'-dinitrodiphenyl sulfone. google.comgoogle.com This catalytic system allows for a cleaner reaction with higher product purity. google.com In organic chemistry, sodium tungstate is also utilized as a catalyst for the epoxidation of alkenes and the oxidation of alcohols. jaydinesh.com

A study demonstrated that using sodium tungstate as a catalyst with sulfur trioxide as the sulfonating agent can lead to a product with a purity of 98% or higher. google.com The reaction is typically carried out by adding sodium tungstate to nitrobenzene, followed by the dropwise addition of sulfur trioxide at a controlled temperature. google.comgoogle.com

Optimization of Reaction Conditions (e.g., Temperature, Oleum Concentration)

The yield and purity of this compound are highly dependent on reaction conditions such as temperature and the concentration of the sulfonating agent.

Temperature: Precise temperature control is crucial during the sulfonation of nitrobenzene. The reaction is exothermic, and allowing the temperature to rise too high can lead to decomposition and the formation of undesirable by-products. prepchem.comchemicalbook.com Typically, the reaction is initiated at a lower temperature (e.g., 70-80°C) and then heated to a higher temperature (e.g., 100-120°C) to ensure complete sulfonation. prepchem.comgoogle.comchemicalbook.com One method involves adding nitrobenzene to oleum at 70°C, with the temperature rapidly increasing to 100-110°C. prepchem.com Another approach starts the dropwise addition of sulfur trioxide at 80-100°C, followed by a period of heating at 100-120°C. google.comgoogle.com

Oleum Concentration: The concentration of free sulfur trioxide in the oleum is a critical factor. A sufficient excess of the sulfonating agent is necessary to drive the reaction to completion. prepchem.com If sulfonation is incomplete, additional oleum may be required. prepchem.com For instance, a common process uses oleum with 25% free sulfur trioxide. prepchem.com Another method specifies using 65% oleum. chemicalbook.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Catalyst | Sodium Tungstate | Reduces by-product formation (3,3'-dinitrodiphenyl sulfone) | google.comgoogle.com |

| Sulfonating Agent | Sulfur Trioxide (with catalyst) | High product purity (>98%) | google.com |

| Initial Temperature | 70°C (with oleum) | Controlled start of exothermic reaction | prepchem.com |

| Reaction Temperature | 100-120°C | Completion of sulfonation | prepchem.comgoogle.comgoogle.com |

| Oleum Concentration | 25-65% free SO₃ | Ensures complete reaction | prepchem.comchemicalbook.com |

| Reaction Time | 2-4 hours (catalytic) | Efficient conversion | google.comgoogle.com |

| Molar Ratio (SO₃:Nitrobenzene) | 0.5-1 : 1 (catalytic) | Optimized reactant usage | google.com |

Alternative Synthetic Pathways to this compound

While direct sulfonation of nitrobenzene is the dominant method, alternative pathways exist. One such method involves the reaction of nitrobenzene with chlorosulfonic acid. google.com This process can yield 3-nitrobenzenesulfonyl chloride, which can then be hydrolyzed to this compound. However, this method can be hazardous, with the potential for violent decomposition at elevated temperatures. google.com Another alternative involves the reduction of dinitrobenzene derivatives followed by other transformations. The development of green synthetic routes, such as using alternative solvents like water or ionic liquids and techniques like microwave-assisted synthesis, is an ongoing area of research to create more environmentally friendly processes for producing organic compounds. chemistryjournals.net

By-product Formation and Mitigation Strategies (e.g., Bis(3-nitrophenyl) Sulfone)

A significant by-product in the synthesis of this compound is bis(3-nitrophenyl) sulfone, also referred to as 3,3'-dinitrodiphenyl sulfone. prepchem.comatamanchemicals.comatamanchemicals.com Its formation is more prevalent when using strong sulfonating agents like oleum or sulfur trioxide under harsh conditions. google.comgoogle.com

The formation of this sulfone by-product can be mitigated through several strategies:

Catalytic Methods: The use of a sodium tungstate catalyst has been shown to greatly reduce the formation of bis(3-nitrophenyl) sulfone. google.comgoogle.com

Control of Reaction Conditions: Careful control of the reaction temperature and the molar ratio of reactants can minimize by-product formation. prepchem.comgoogle.com For example, a patent describes a process that yields 90-95% m-nitrobenzene sulfonic acid and only 5-10% of the dinitrophenyl sulfone by-product through controlled addition of sulfur trioxide and specific temperature programming. google.com

Purification: The sulfone by-product is less soluble in water than this compound, allowing for its removal by filtration after the reaction mixture is diluted with water. prepchem.comatamanchemicals.com

Table 2: By-product Mitigation in this compound Synthesis

| By-product | Mitigation Strategy | Details | Source |

|---|---|---|---|

| Bis(3-nitrophenyl) Sulfone | Catalytic Method | Use of sodium tungstate catalyst with sulfur trioxide. | google.comgoogle.com |

| Control of Reaction Conditions | Precise control of temperature and reactant molar ratios. | prepchem.comgoogle.com | |

| Purification | Filtration after dilution with water due to lower solubility. | prepchem.com |

Chemical Reactivity and Transformation Mechanisms of 3 Nitrobenzenesulfonic Acid

Reduction Reactions to Amino-Substituted Derivatives (e.g., Metanilic Acid)

The reduction of the nitro group in 3-nitrobenzenesulfonic acid to an amino group is a commercially significant transformation, as it yields 3-aminobenzenesulfonic acid, commonly known as metanilic acid. chemicalbook.comchemicalbook.com This product is a vital intermediate in the synthesis of various dyes and sulfa drugs. askfilo.comsolubilityofthings.com The conversion can be achieved through several pathways, including catalytic hydrogenation and metal-mediated reduction systems. chemicalbook.com

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For this compound, this process can be effectively carried out using catalysts such as palladium on activated carbon (Pd/C). google.com A patented industrial method describes the hydrogenation of an aqueous solution of 3-NBSA under a hydrogen pressure of 0.8 to 2.0 MPa at temperatures ranging from 60 to 130 °C. google.com The reaction is performed at a pH of 6 to 8, achieved by adding an aqueous alkali, to produce m-aminobenzene sulfonate. google.com

Raney nickel is another common and cost-effective catalyst for the hydrogenation of nitro groups. acsgcipr.orgacs.org Nickel-based catalysts can offer better performance in reactions where the accumulation of hydroxylamine (B1172632) intermediates is a concern. acsgcipr.org Such intermediates are thermally unstable and can lead to the formation of colored impurities like azo or azoxy compounds through condensation with nitroso intermediates. acsgcipr.org The use of modified Raney nickel catalysts can, therefore, improve product quality and safety in the synthesis of metanilic acid. acsgcipr.orggoogle.com

Classic chemical reduction methods are also highly effective for producing metanilic acid from 3-NBSA. The Béchamp reduction, using iron filings or dust in the presence of an acid like HCl, is a conventional technique for converting aromatic nitro compounds to amines. chemicalbook.comaskfilo.com

A notable advancement involves the use of industrial waste, specifically iron mud, in an iron mud/Fe(II) reduction system. jocpr.comjocpr.com Research has demonstrated that this system can reduce this compound to metanilic acid with high efficiency. jocpr.comjocpr.com Other metal-based systems, such as zinc and sodium amalgam, are also capable of reducing the nitro group. chemicalbook.com Interestingly, the use of zinc and alkali or sodium amalgam leads to a different product, hydrazobenzene-3,3'-disulfonic acid, which results from the coupling of two molecules. chemicalbook.com

The efficiency of the reduction process is highly dependent on reaction conditions. Kinetic studies and optimization experiments aim to maximize yield and reaction rates. For the iron mud/Fe(II) reduction system, a systematic investigation identified the optimal conditions for the synthesis of metanilic acid. jocpr.comjocpr.com The key factors influencing the reaction were found to be temperature, pH, the quantity of iron mud, and the mass ratio of ferrous sulfate (B86663) to 3-NBSA. jocpr.comjocpr.com Under these optimized parameters, yields of metanilic acid exceeding 92% have been consistently achieved. jocpr.comjocpr.com

Table 1: Optimized Conditions for the Reduction of 3-NBSA using an Iron Mud/Fe(II) System jocpr.comjocpr.com

| Parameter | Optimal Value |

| Temperature | 60°C |

| pH | 8.0 |

| Iron Mud Quantity | 0.3 g |

| Mass Ratio (Ferrous Sulfate / 3-NBSA) | 1:1 |

| Resulting Yield of Metanilic Acid | >92% |

Further kinetic investigations into the catalytic reduction of 3-nitrobenzenesulfonate have been performed using novel catalyst systems, such as gold nanoparticles. researchgate.net These studies provide fundamental data on reaction rate constants and their dependence on catalyst concentration, contributing to a deeper understanding of the catalytic mechanisms involved. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution is dictated by the strong deactivating and meta-directing effects of both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups. brainly.inmasterorganicchemistry.com

In electrophilic aromatic substitution (EAS) , an electrophile attacks the electron-rich aromatic ring. wikipedia.orgmsu.edu However, the two electron-withdrawing groups on 3-NBSA significantly reduce the ring's nucleophilicity, making further electrophilic substitution reactions extremely difficult to achieve. The synthesis of 3-NBSA itself is an example of EAS, where the nitration of benzenesulfonic acid or the sulfonation of nitrobenzene (B124822) occurs, with the pre-existing group directing the incoming substituent to the meta position. askfilo.combrainly.in

Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.orgyoutube.com For the SNAr mechanism to proceed readily, an electron-withdrawing group is typically required to be in the ortho or para position to a good leaving group. libretexts.org While the nitro and sulfonic acid groups in 3-NBSA are meta to each other, the sulfonic acid group itself can, under certain conditions, act as a leaving group in an ipso-substitution reaction. acs.org Research on more activated systems, such as 2,4-dinitrobenzene sulfonic acid, has shown that the sulfonic acid group can be displaced by carbon nucleophiles, demonstrating the viability of this reaction pathway. acs.org

Coupling Reactions and Oligomerization Tendencies

This compound can participate in coupling reactions, primarily through its reduction products. As mentioned, reduction using zinc or sodium amalgam results in the formation of hydrazobenzene-3,3'-disulfonic acid, a dimerized product. chemicalbook.com This reaction represents a reductive coupling of two molecules of 3-NBSA.

Furthermore, the primary reduction product, metanilic acid, is a crucial precursor for azo dyes. askfilo.comsolubilityofthings.com The synthesis of these dyes involves the diazotization of the amino group of metanilic acid to form a diazonium salt, which then acts as an electrophile in an azo coupling reaction with another electron-rich aromatic compound. askfilo.com While 3-NBSA itself does not directly undergo these specific coupling reactions, its transformation products are central to this area of chemistry. There is little evidence to suggest that this compound has significant oligomerization tendencies beyond the dimerization observed in certain reduction pathways.

Oxidative Transformations and Stability under Oxidizing Conditions

This compound and its sodium salt are recognized for their role as mild oxidizing agents. chemicalbook.comatamanchemicals.com The sodium salt is frequently used as a protective anti-reduction agent in textile printing and dyeing to prevent the undesired reduction of certain dyes. atamanchemicals.comatamanchemicals.comatamanchemicals.com It exhibits good stability in acidic and alkaline conditions. atamanchemicals.com

The compound is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents. cdhfinechemical.com Thermally, it is hazardous at high temperatures, with reports of violent decomposition around 200°C and a potential for explosion when mixed with sulfuric acid and sulfur trioxide above 150°C. chemicalbook.com Under specific, highly oxidizing conditions, such as photocatalytic degradation using titanium dioxide (TiO₂) and UV radiation, this compound can be broken down. researchgate.net

Role as a Versatile Reagent and Building Block in Complex Organic Synthesis

This compound and its salts have emerged as significant reagents in organic chemistry, primarily utilized for their oxidizing capabilities. The presence of the electron-withdrawing nitro group in the meta position to the sulfonic acid group influences the compound's reactivity, making it a valuable tool in several complex synthetic transformations. Its application is particularly notable in reactions where milder oxidizing conditions are required to prevent violent reactions or unwanted side products.

This compound, often in the form of its sodium or iron salt, serves as a key oxidizing agent in the synthesis of quinolines, a class of heterocyclic aromatic compounds fundamental to many pharmaceuticals and dyes. Its primary application is within the Skraup reaction, a classic method for quinoline (B57606) synthesis. orgsyn.orgwikipedia.org

The Skraup synthesis typically involves the reaction of an aniline (B41778) with glycerol (B35011) and sulfuric acid. wikipedia.org The reaction proceeds through several steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.

Cyclization and Dehydration: The intermediate then undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline (B8789712).

Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system. This is where this compound plays its crucial role. sciencemadness.org

While strong oxidizing agents like nitrobenzene can be used, they often lead to extremely violent and uncontrollable reactions. orgsyn.orgwikipedia.org this compound and its salts are employed as milder, more controlled alternatives that effectively facilitate the final oxidation step without the associated hazards. orgsyn.org The use of the iron salt of m-nitrobenzenesulfonic acid has been specifically noted as an effective oxidizing agent in this synthesis. orgsyn.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Table 1: Role of this compound in Skraup Quinoline Synthesis

| Reaction Step | Description | Role of this compound |

| 1 | Dehydration of Glycerol to Acrolein | Not involved |

| 2 | Michael Addition of Aniline to Acrolein | Not involved |

| 3 | Acid-Catalyzed Cyclization & Dehydration | Not involved |

| 4 | Oxidation of 1,2-Dihydroquinoline | Acts as the oxidizing agent to form the aromatic quinoline ring |

The sodium salt of this compound is identified as a reagent in the synthetic pathway for producing azetidinyl ketolides. shriramassociate.in These complex macrolide antibiotics are developed for the treatment of community-acquired respiratory tract infections, including those caused by multidrug-resistant bacterial strains. nih.gov

In the manufacturing of vanillin (B372448), a widely used flavoring agent, sodium 3-nitrobenzenesulfonate functions as a critical oxidizing agent. The synthesis process often starts from eugenol (B1671780), a major component of clove oil. google.com

The transformation from eugenol to vanillin using this reagent involves a two-step process:

Isomerization of Eugenol: Eugenol is first treated with a base, such as sodium or potassium hydroxide (B78521), which causes the allyl side chain's double bond to migrate into conjugation with the benzene (B151609) ring. This isomerization reaction converts eugenol into isoeugenol (B1672232). google.com

Oxidation of Isoeugenol: The resulting isoeugenol is then oxidized to yield vanillin. Sodium m-nitrobenzenesulfonate (B8546208) is used as the oxidizing agent in this step. google.comgoogle.com This method provides a reliable pathway for the chemical synthesis of vanillin.

Patented industrial processes also describe methods for regenerating the sodium m-nitrobenzenesulfonate after the reaction, which involves treating the aqueous phase post-vanillin extraction with sulfuric acid and nitric acid to regenerate the oxidizing agent for reuse. google.comgoogle.com

Table 2: Synthesis of Vanillin from Eugenol

| Starting Material | Intermediate | Oxidizing Agent | Final Product |

| Eugenol | Isoeugenol | Sodium 3-nitrobenzenesulfonate | Vanillin |

Advanced Applications of 3 Nitrobenzenesulfonic Acid in Chemical Disciplines Excluding Medical/pharmaceutical

Pigment and Dye Chemistry

3-Nitrobenzenesulfonic acid and its sodium salt are pivotal compounds in the manufacturing and application of synthetic dyes. Their versatile chemical properties enable their use in multiple stages of dye synthesis and textile processing, from serving as a foundational precursor to acting as a critical auxiliary agent in achieving desired coloristic results.

Precursor in Azo Dye Synthesis and Colorant Production

This compound is a key intermediate in the synthesis of azo dyes, which constitute the largest class of commercial colorants. solubilityofthings.comriverlandtrading.com Its primary role is as a precursor, where its chemical structure is incorporated into the final dye molecule. The synthesis typically involves the reduction of the nitro group to an amino group, forming metanilic acid (3-aminobenzenesulfonic acid). This resultant amine can then be diazotized and coupled with various components to produce a wide array of azo dyes used in textiles, inks, paints, and plastics. riverlandtrading.comchemicalbook.com The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in aqueous dyeing processes. solubilityofthings.com Furthermore, the strong electron-withdrawing nature of the nitro group in the parent compound significantly influences the reactivity of the aromatic ring, making it a valuable building block in organic synthesis for colorant development. solubilityofthings.com

Intermediate in Anthraquinone (B42736) Dye Synthesis

Beyond azo dyes, this compound serves as an important intermediate in the production of anthraquinone dyes. riverlandtrading.comatamanchemicals.com These dyes are valued for their brightness and excellent lightfastness. In these syntheses, this compound often acts as a mild oxidizing agent during specific chemical transformations. chemicalbook.com For instance, it is used in the amination of anthraquinone-1-sulfonic acid to yield 1-aminoanthraquinone, a key intermediate for many anthraquinone dyes. chemicalbook.com Its sodium salt is a principal dye intermediate for the synthesis of aminoanthraquinone derivatives. atamanchemicals.comatamanchemicals.com The compound is also utilized in processes for preparing 1,4-diamino-2,3-dicyanoanthraquinones, which are important intermediates for specialized dyes. google.com

| Role in Dye Synthesis | Description | Key Dye Classes | Citations |

| Precursor | The molecule is a foundational building block, often modified (e.g., by reduction to metanilic acid) before being incorporated into the final dye structure. | Azo Dyes | solubilityofthings.comriverlandtrading.comriverlandtrading.comchemicalbook.com |

| Intermediate | Serves as a stepping-stone compound in multi-step syntheses of complex dye molecules. | Anthraquinone Dyes | riverlandtrading.comatamanchemicals.comatamanchemicals.comgoogle.com |

| Oxidizing Agent | Facilitates specific reactions, such as amination, in the synthesis of dye intermediates like 1-aminoanthraquinone. | Anthraquinone Dyes | chemicalbook.com |

Role as Anti-Reduction Agent and Color-Forming Protective Agent in Textile Dyeing

In textile printing and dyeing, particularly with vat and reactive dyes, maintaining the correct oxidation state of the dye is crucial for color development and stability. The sodium salt of this compound, also known by the trade name Ludigol, functions as a mild oxidizing agent. atamanchemicals.comzhishangchemical.comnanotrun.com It is widely employed as an anti-reduction agent (or dye inhibitor) to prevent the unwanted reduction of dyes during the steaming and curing stages of printing. atamanchemicals.comatamanchemicals.combetakim.com.tr This is particularly important for reactive dyes, where it protects the chromophore and ensures the brightness of the final color. atamanchemicals.com It also acts as a color-forming protective agent, safeguarding the shade during various textile processes like pad dyeing and steaming. atamanchemicals.comzhishangchemical.commade-in-china.com In discharge printing, it prevents the decrease of the ground shade during processing. betakim.com.tr

Application as Dyeing Assistant and Leveling Agent in Textile Finishing

| Function in Textile Finishing | Description | Key Processes | Citations |

| Anti-Reduction Agent | Prevents the chemical reduction of dyes, preserving their intended color. | Printing, Steaming, Curing | atamanchemicals.comatamanchemicals.combetakim.com.tr |

| Color Protective Agent | Protects the dye's shade from chemical degradation during processing. | Pad Dyeing, Discharge Printing | atamanchemicals.comatamanchemicals.comzhishangchemical.commade-in-china.com |

| Dyeing Assistant/Leveling Agent | Promotes uniform absorption of the dye onto the textile, preventing streaks and patches. | Immersion Dyeing | riverlandtrading.comriverlandtrading.comgoogle.com |

| Stabilizer | Helps maintain the stability of the dye during the application process. | Fiber Dyeing | atamanchemicals.comchemical-product.com |

Electrochemistry and Surface Science

The oxidizing and surface-active properties of this compound extend its utility to the fields of electrochemistry and surface science, most notably in electroplating.

Additive in Electroplating Solutions for Surface Modification and Deposition Control

This compound and its sodium salt are incorporated into electroplating baths as additives to control the deposition process and modify the surface of the plated metal. riverlandtrading.comatamanchemicals.com It acts as an oxidizing agent in these electrolyte solutions, which can help to stabilize the bath and ensure the uniformity of the metal plating. riverlandtrading.comatamanchemicals.com Specifically, it is used as a developing agent in electroplating and as a special additive in nickel stripper solutions, where it aids in the controlled removal of nickel coatings. atamanchemicals.comatamanchemicals.comchembk.com Its presence can influence the surface properties of the electrodes and control the deposition rate of metal ions. riverlandtrading.com In the pretreatment of aluminum and its alloys prior to electroplating, this compound is used as an oxidant in desmutting compositions to remove surface oxides and other impurities that would interfere with the plating process. google.com

| Application in Electrochemistry | Function | Effect | Citations |

| Electroplating Additive | Oxidizing Agent, Developing Agent | Stabilizes electrolyte solution, controls metal deposition rate, ensures uniform plating. | riverlandtrading.comatamanchemicals.comatamanchemicals.com |

| Nickel Stripping | Active Additive | Facilitates the controlled removal of nickel from surfaces. | atamanchemicals.comzhishangchemical.comchembk.com |

| Aluminum Pretreatment | Oxidant in Desmutting | Removes surface oxides and impurities to ensure good adhesion of subsequent metal coatings. | google.com |

Role in Metal Surface Treatment and Corrosion Inhibition (e.g., Rust Remover for Ships)

This compound, often in the form of its sodium salt, serves a significant role in the maintenance and treatment of metallic surfaces, particularly in marine applications. It is utilized as a key component in formulations designed as rust or corrosion cleaners for ships. zhishangchemical.comchembk.com The compound's effectiveness in this area stems from its function as a corrosion inhibitor. guidechem.com

The mechanism of inhibition involves the formation of a protective film on the surface of the metal. guidechem.com This layer is created through the formation of a stable complex between the 3-nitrobenzenesulfonate anion and the metal ions on the surface. guidechem.com By binding to the metal, the compound effectively shields it from corrosive agents like water and oxygen, thereby preventing or reducing the rate of corrosion. guidechem.com A patented pickling composition for removing metallic oxides from surfaces includes the sodium salt of m-nitrobenzene sulfonic acid as a key oxidant for efficient scale removal at a near-neutral pH, highlighting its role in preparing metal for further treatment. google.com Its capacity as a mild oxidizing agent further aids in these cleaning and protective processes. zhishangchemical.com

Applications in Electroplating Nickel Stripping

In the field of electroplating, this compound and its sodium salt are employed as a specialized additive in nickel stripping solutions. atamanchemicals.comatamanchemicals.commade-in-china.com This process involves the removal of nickel plating from a substrate. The compound is described as a "nickel stripper" or "nickel remover," indicating its direct role in facilitating this removal. zhishangchemical.comchembk.commade-in-china.com

Its function in these applications is primarily as an oxidizing agent. atamanchemicals.comatamanchemicals.com During the stripping process, the compound helps to oxidize the metallic nickel (Ni0) to nickel ions (Ni2+), which can then dissolve into the stripping solution. This action allows for the effective and controlled removal of the nickel layer without damaging the underlying material. It is also referred to as a developing agent in electroplating, underscoring its importance in achieving the desired surface finish and preparation. atamanchemicals.comatamanchemicals.com

| Application Area | Specific Use | Mechanism of Action |

| Metal Surface Treatment | Rust remover for ships; Corrosion inhibitor. zhishangchemical.comguidechem.comatamanchemicals.com | Forms a protective film by complexing with metal ions, preventing interaction with water and oxygen. guidechem.com Acts as an oxidant in cleaning formulations. zhishangchemical.comgoogle.com |

| Electroplating | Nickel stripping agent. atamanchemicals.commade-in-china.com | Acts as a mild oxidizing agent to facilitate the dissolution of the metallic nickel layer from a substrate. atamanchemicals.comatamanchemicals.com |

Catalysis Research

Function as an Acid Catalyst in Organic Reactions

This compound is utilized as a catalyst in various organic synthesis processes. zhishangchemical.comchembk.com A notable example of its application is in the Skraup synthesis of quinoline (B57606), where it can be used as an oxidizing agent. atamanchemicals.comatamanchemicals.com In this reaction, which involves reacting aniline (B41778) with glycerol (B35011) and sulfuric acid, an oxidizing agent is required. While nitrobenzene (B124822) is traditionally used, the iron salt of m-nitrobenzenesulfonic acid has also been employed for this purpose. The compound's utility extends to being an intermediate for the synthesis of other dyes and vanillin (B372448). zhishangchemical.comchembk.comatamanchemicals.comatamanchemicals.com Its role is often that of a mild oxidant, which can be crucial for controlling reaction pathways and preventing the degradation of sensitive functional groups. zhishangchemical.com

Investigations in Heterogeneous Catalysis (e.g., Gold Nanoparticles as Nanoreactors)

Based on available research, the application of this compound as a component in heterogeneous catalysis, particularly involving gold nanoparticles as nanoreactors, is not a widely documented area. While gold nanoparticles are extensively studied for their catalytic properties in various reactions, including oxidation and reduction, their use in conjunction with this compound as a co-catalyst or support modifier is not described in the provided search results. researchgate.netnih.govum.edu.my Similarly, while the photocatalytic degradation of this compound using heterogeneous catalysts like titanium dioxide has been studied, this involves the breakdown of the compound rather than its use as a catalytic agent itself. researchgate.net Research into multicomponent crystals for heterogeneous catalysis has explored various sulfonic acids, but specific investigations into this compound in this context are not detailed. acs.org

Water Treatment and Environmental Remediation Technologies

Role in pH Regulation and Impurity Removal from Water Sources

This compound and its sodium salt are incorporated into products designed for water treatment. guidechem.com Their application in this field includes pH regulation and the removal of impurities from water sources. guidechem.com The compound can participate in reactions that neutralize both acidic and alkaline substances, thereby helping to control and stabilize the pH of the water. guidechem.com

Furthermore, it aids in impurity removal by facilitating the precipitation of certain metal ions. guidechem.com A specific application is found in the dyeing industry, where it is used to remove small amounts of ferric iron (Fe³⁺) from the water. atamanchemicals.comatamanchemicals.com This sequestration of metal ions improves the quality and consistency of the dyeing process. atamanchemicals.comatamanchemicals.com The mechanism for this action is linked to its ability to form complexes with metal ions, effectively removing them from the solution. guidechem.com

Application as a Chemical Oxidant or Disinfectant in Water Quality Improvement

While primarily known for other industrial applications, this compound and its sodium salt are noted for their oxidizing properties, which can be utilized in water treatment processes. atamanchemicals.comriverlandtrading.com Sodium 3-nitrobenzenesulfonate can function as a chemical oxidant or disinfectant. riverlandtrading.com In this capacity, it has the potential to react with organic contaminants and microbial pathogens, thereby contributing to the enhancement of water quality and safety. riverlandtrading.com Its application in water treatment can also involve adjusting pH levels or aiding in the removal of impurities from water sources by facilitating the precipitation of metal ions. riverlandtrading.com The compound's oxidizing capabilities are also leveraged in industrial cleaners and demetalizers. atamanchemicals.comfishersci.ca

Photographic Chemistry Development (e.g., Component of Developer Solutions)

This compound and its sodium salt have a historical and ongoing presence in photographic chemistry. riverlandtrading.comatamanchemicals.com They are used as components in developer solutions for both black-and-white and color photography. riverlandtrading.comriverlandtrading.com In the development process, these compounds aid in the reduction of silver halide crystals to metallic silver, a fundamental step in forming the photographic image. riverlandtrading.comriverlandtrading.com

A notable application is in color photographic developer kits. google.com A patent describes a kit containing two separate concentrated solutions to improve stability and ease of use. google.com One of these is an alkaline aqueous solution containing a compound like this compound, which has a redox potential of -600 mV. google.com The ready-to-use developer is formulated to contain the compound at a concentration between 2 x 10-4 mole/l and 3 x 10-3 mole/l. google.com The use of this compound in this context helps to produce good sensitometric results, including low fogging without a reduction in the film's speed. google.com It has also been identified as a relatively new antifoggant in photography, patented by Kodak in 2002. dupa.ie

Contributions to Flavor and Fragrance Industry Intermediates

In the flavor and fragrance industry, this compound sodium salt serves as an important intermediate. atamanchemicals.com Its primary role is in the synthesis of other chemicals that are then used to create flavors and fragrances. atamanchemicals.com One of the notable applications is its use as an intermediate in the production of vanillin. atamanchemicals.comechemi.com The manufacturing process involves several steps, including sulfonation, neutralization, and crystallization to yield the desired intermediate. echemi.com

Electronic Chemical Formulations

The utility of this compound and its sodium salt extends to the formulation of electronic chemicals. atamanchemicals.comatamanchemicals.com A significant application is in electroplating, where it is used as a developing agent and an additive in electrolyte solutions. atamanchemicals.comriverlandtrading.comriverlandtrading.com In these processes, it contributes to the stability and uniformity of metal plating by modifying the surface properties of electrodes and controlling the deposition rate of metal ions. riverlandtrading.com It is also used as a nickel stripper in the electroplating industry. atamanchemicals.com

Furthermore, the sodium salt of this compound is employed in chemical mechanical planarization (CMP), a critical process in semiconductor manufacturing. google.com In this context, it can act as an accelerator in compositions used for lapping and polishing metals. google.com For instance, a gear lapping composition might contain sodium 3-nitrobenzenesulfonate along with other chemicals to aid in the finishing of metal substrates. google.com While it has been considered in photolithography, its photospeed is significantly lower than other photo-acid generators used in modern semiconductor manufacturing. semiconductors.org

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Function | Key Findings |

| Water Quality Improvement | Chemical Oxidant/Disinfectant | Reacts with organic contaminants and microbial pathogens. riverlandtrading.com | Can improve water quality and safety. riverlandtrading.com Also used in industrial cleaners. atamanchemicals.com |

| Photographic Chemistry | Developer Solution Component | Aids in the reduction of silver halide to metallic silver. riverlandtrading.comriverlandtrading.com | Used in color developer kits to reduce fogging. google.com Patented as an antifoggant. dupa.ie |

| Flavor & Fragrance | Intermediate | Synthesis of vanillin. atamanchemicals.comechemi.com | A key building block for flavor and fragrance compounds. atamanchemicals.com |

| Electronic Chemicals | Electroplating Additive | Controls metal deposition rate and ensures uniformity. riverlandtrading.com | Used as a nickel stripper. atamanchemicals.com Also acts as an accelerator in CMP for semiconductors. google.com |

Theoretical and Computational Chemistry Investigations of 3 Nitrobenzenesulfonic Acid

Electronic Structure Elucidation and Charge Distribution

The electronic characteristics of 3-nitrobenzenesulfonic acid are fundamental to understanding its chemical behavior. Theoretical models provide a framework for visualizing the arrangement of electrons and predicting regions of high or low electron density, which in turn dictate the molecule's reactivity.

Valence Shell Electron Pair Repulsion (VSEPR) theory offers a qualitative model to predict the geometry of the sulfonic acid and nitro groups in this compound. According to VSEPR theory, electron pairs in the valence shell of a central atom repel each other and will, therefore, arrange themselves to be as far apart as possible, minimizing repulsion. dokumen.pub

For the sulfur atom in the sulfonic acid group (-SO₃H), there are four regions of electron density: three bonding pairs (two to oxygen atoms and one to the benzene (B151609) ring) and one lone pair on the hydroxyl oxygen. This arrangement leads to a trigonal pyramidal geometry around the sulfur atom. Similarly, the nitrogen atom in the nitro group (-NO₂) is bonded to two oxygen atoms and the benzene ring, resulting in a trigonal planar geometry. The application of VSEPR theory provides a foundational understanding of the three-dimensional structure of these key functional groups. researchgate.net

For a more quantitative and detailed understanding, quantum chemical methods are employed. Studies utilizing methods such as Density Functional Theory (DFT) with the B3LYP functional and the cc-pVTZ basis set, as well as Møller-Plesset perturbation theory (MP2/cc-pVTZ) and Hartree-Fock (HF/cc-pVTZ), have provided significant insights into the electronic structure of this compound. researchgate.netresearchgate.net

These computational studies confirm the geometric predictions of VSEPR theory and provide precise bond lengths and angles. For instance, a combined gas-phase electron diffraction and quantum chemical study determined the key bond distances in this compound. researchgate.net

Table 1: Selected Experimental Bond Distances in this compound

| Bond | Bond Length (Å) |

|---|---|

| C–C (average) | 1.395(4) |

| C–S | 1.784(5) |

| S=O (average) | 1.438(4) |

| S–O | 1.620(4) |

Source: researchgate.net

These calculations also reveal the distribution of electron density across the molecule. The highly electronegative oxygen atoms in both the sulfonic acid and nitro groups create regions of partial negative charge, while the sulfur, nitrogen, and hydrogen atoms bear partial positive charges. This charge distribution is crucial for understanding the molecule's interactions and reactivity. Natural Bond Orbital (NBO) analysis, performed using these quantum chemical methods, further quantifies the electronic effects of the substituents. researchgate.net

Conformational Analysis and Molecular Dynamics

The this compound molecule is not rigid; it can adopt different spatial arrangements, or conformations, due to the rotation around single bonds. The primary rotations of interest are around the C-S bond (connecting the benzene ring to the sulfonic acid group) and the S-O(H) bond within the sulfonic acid group. researchgate.netmdpi.com

Quantum chemical calculations have shown that the this compound molecule can exist as two different conformers based on the orientation of the O-H bond relative to the nitro group. researchgate.net These conformers are enantiomeric pairs, meaning they are non-superimposable mirror images of each other. The potential energy surface for the internal rotation of the functional groups has been calculated, identifying the most stable conformations and the energy barriers for interconversion. researchgate.net The equilibrium structures of these conformers feature the O-H bond eclipsing one of the S=O bonds. researchgate.net

Molecular dynamics simulations, though less commonly reported for this specific molecule in the available literature, would provide further insights into the dynamic behavior of these conformers in different environments, such as in solution. These simulations could track the time-evolution of the molecular geometry, revealing the flexibility of the molecule and the timescales of conformational changes.

Substituent Effects on Reactivity and Structure

The nitro group (-NO₂) is a powerful electron-withdrawing group. solubilityofthings.comcymitquimica.comcymitquimica.com This property arises from the high electronegativity of the nitrogen and oxygen atoms. The nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions by pulling electron density away from the ring. brainly.com This deactivating effect makes it more difficult for electrophiles to attack the aromatic system. The electron-withdrawing nature of the nitro group is a key determinant of the chemical behavior of this compound, influencing its acidity and its utility as an intermediate in chemical synthesis. solubilityofthings.comcymitquimica.com

Both the nitro and sulfonic acid groups exert their influence through a combination of inductive and resonance effects.

Inductive Effect (-I): Both the -NO₂ and -SO₃H groups are strongly electron-withdrawing through the sigma bond network due to the high electronegativity of their constituent atoms. This inductive effect withdraws electron density from the benzene ring, contributing to its deactivation. auburn.eduufp.pt The sulfonic acid group, in particular, has a strong electron-withdrawing inductive effect. brainly.com

Resonance Effect (-R): The nitro group also deactivates the benzene ring through resonance. The pi electrons of the benzene ring can be delocalized onto the nitro group, as shown in resonance structures. This delocalization further reduces the electron density on the aromatic ring, especially at the ortho and para positions. scribd.com Consequently, electrophilic attack is directed to the meta position, which is less deactivated. This is why the nitration of benzenesulfonic acid yields the meta-substituted product, this compound. brainly.comschoolwires.net The sulfonic acid group is also a meta-directing group. scribd.com

The interplay of these inductive and resonance effects governs the electronic landscape of the molecule. NBO analysis has been used to estimate the contributions of inductive and mesomeric (resonance) effects from the donor-acceptor interaction energies between the orbitals of the substituents and the benzene ring. researchgate.netresearchgate.net Studies have shown that the nitro group generally has a stronger electron-acceptor effect than the sulfonic acid group. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzenesulfonic acid |

| 3,5-dinitrobenzenesulfonic acid |

| 2-nitrobenzenesulfonic acid |

| 4-nitrobenzenesulfonic acid |

| 4-methylbenzenesulfonic acid |

| 2-methyl-3-nitrobenzenesulfonic acid |

| 3-nitro-o-xylene |

| 2-methyl-3-nitrobenzoic acid |

| 5-amino-4-methoxy-2-nitrobenzenesulfonic acid |

| Nitromethane |

| Carbon dioxide |

| Methanal |

| Methane |

| Sodium 2-chloro,5-nitrobenzenesulphonate |

Orbital Interaction Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This approach allows for the quantitative assessment of electron delocalization, orbital interactions, and the effects of substituents on the electronic structure of a molecule. uni-muenchen.dewikipedia.org For this compound, NBO analysis provides critical insights into the interplay between the electron-withdrawing nitro (–NO₂) group, the sulfonic acid (–SO₃H) group, and the aromatic benzene ring.

Computational studies, often employing methods like Density Functional Theory (DFT) at the B3LYP/cc-pVTZ level, have been used to analyze the electronic density distribution in nitro-substituted benzenesulfonic acids. researchgate.netresearchgate.netresearchgate.net These analyses calculate the energies of orbital interactions between the functional groups and the benzene ring orbitals, which helps to separate and quantify the inductive and resonance effects of the substituents. researchgate.net

In the case of substituted benzenesulfonic acids, the NBO analysis reveals the nature of the electronic effects exerted by the functional groups. researchgate.net The nitro group is a strong electron-acceptor, while the sulfonic acid group's behavior can be more complex. researchgate.net The analysis of donor-acceptor interactions within the NBO framework quantifies the stabilization energy associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, key interactions include the delocalization of π-electrons from the benzene ring to the antibonding orbitals of the nitro group and the interactions involving the sulfonic acid group.

A combined gas-phase electron diffraction and quantum chemical study of this compound (3-NBSA) has provided data on its electronic structure. researchgate.net The influence of the nitro group substituent on the energies of frontier molecular orbitals (HOMO and LUMO) is a key aspect of this analysis. The electron-withdrawing nature of the nitro group typically lowers the energy of these orbitals.

The table below summarizes key stabilization energies from a representative NBO analysis of interactions between the benzene ring and the substituent groups in a related nitrobenzenesulfonic acid molecule. These values illustrate the magnitude of electronic interactions.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2) in kcal/mol) |

|---|---|---|---|

| π-conjugation | π(C-C) of Benzene Ring | π(N-O) of Nitro Group | Data Not Available in Search Results |

| Hyperconjugation | LP(O) of Sulfonic Group | σ(C-S) | Data Not Available in Search Results |

| Inductive Effect | σ(C-C) of Benzene Ring | σ*(C-N) | Data Not Available in Search Results |

Intramolecular Interactions (e.g., Hydrogen Bond Formation)

The conformational landscape of this compound is significantly influenced by intramolecular interactions, particularly the potential for hydrogen bond formation. researchgate.net The molecule possesses both hydrogen bond donors (the hydroxyl proton of the sulfonic acid group) and acceptors (the oxygen atoms of the sulfonic acid and nitro groups). nih.gov

Computational studies on substituted benzenesulfonic acids have shown that intramolecular hydrogen bonds (IHBs) can have a substantial effect on the relative stability of different conformers. researchgate.netmdpi.com For instance, in the related 2-nitrobenzenesulfonic acid, the most stable conformer is one that features an IHB between the hydroxyl hydrogen of the sulfonic acid group and an oxygen atom of the ortho-positioned nitro group. sibran.ru

For this compound, the meta-positioning of the substituents makes a direct, strong IHB between the –SO₃H and –NO₂ groups less likely than in the ortho-isomer due to the larger distance between them. However, computational studies reveal the existence of different conformers based on the orientation of the O–H bond. researchgate.net Quantum chemical calculations have identified two distinct conformers for the 3-NBSA molecule, which arise from the different orientations of the O–H bond relative to the nitro group, along with their corresponding enantiomers. researchgate.net The stability of these conformers is dictated by a subtle balance of steric and electrostatic interactions within the molecule.

The table below details the types of potential intramolecular interactions and the atoms involved in this compound.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Significance |

|---|---|---|---|

| Intra-group Hydrogen Bond | H (of -SO₂OH) | O (of S=O) | Stabilizes the conformation of the sulfonic acid group. researchgate.net |

| Through-space Electrostatic Interaction | -SO₃H group | -NO₂ group | Influences the overall molecular dipole moment and conformational preference. researchgate.net |

Analytical Methodologies for 3 Nitrobenzenesulfonic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 3-Nitrobenzenesulfonic acid, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) is the most prominently used technique, with other methods like ion chromatography also finding specific applications.

High-Performance Liquid Chromatography (HPLC) Development and Validation

The development of a robust HPLC method requires careful optimization of various parameters to achieve the desired separation and sensitivity. Method validation is then performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable and fit for its intended purpose. actascientific.comich.orgikev.orgzenodo.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). actascientific.comich.orgikev.org

A typical HPLC system for the analysis of this compound consists of a pump to deliver the mobile phase, an injector, a chromatographic column (the stationary phase), and a detector. zenodo.org The choice of column and mobile phase is critical for achieving optimal separation.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the analysis of this compound and its derivatives. sielc.comnih.govwu.ac.thsemanticscholar.org In this technique, a nonpolar stationary phase, commonly a C18 (ODS) or C8 column, is used in conjunction with a polar mobile phase. wu.ac.th

A common mobile phase composition for the analysis of this compound is a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid. sielc.com The acidic modifier helps to suppress the ionization of the sulfonic acid group, leading to better retention and improved peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is used in place of phosphoric acid. sielc.com

The development of an RP-HPLC method involves optimizing parameters such as the mobile phase composition (the ratio of organic solvent to water), the pH of the mobile phase, the column temperature, and the flow rate to achieve a good resolution between the analyte and any potential impurities. actascientific.com

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis |

| Application Notes | For MS compatibility, replace phosphoric acid with formic acid. |

This table is based on data from a representative RP-HPLC method. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.net

While specific UPLC applications for this compound are not extensively detailed in readily available literature, the principles of UPLC are well-suited for the analysis of nitroaromatic compounds. researchgate.net The transition from an HPLC method to a UPLC method can be facilitated by using columns with smaller particle sizes, which can significantly shorten the run time while maintaining or even improving the separation efficiency. sielc.com The enhanced sensitivity of UPLC is particularly beneficial for the detection of trace-level impurities.

Preparative HPLC is a crucial technique for isolating and purifying larger quantities of specific compounds, such as impurities in a this compound sample, for further structural elucidation. nih.gov The principles of analytical HPLC are extended to a larger scale, utilizing columns with larger diameters and higher loading capacities. google.com

The scalability of a liquid chromatography method is an important consideration, allowing for a seamless transition from analytical-scale separation to preparative-scale isolation. sielc.com The goal of preparative separation is to obtain a sufficient amount of a purified substance for other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine its chemical structure. High-speed counter-current chromatography (HSCCC) has also been successfully applied for the preparative purification of aromatic sulfonates. nih.gov

Other Chromatographic Methods (e.g., Ion Chromatography)

Ion chromatography (IC) is another powerful technique for the determination of ionic species, including sulfonic acids. ijpsr.comnih.gov This method is particularly useful for the analysis of a wide range of anions and cations in various matrices. In ion chromatography, the separation is based on the ion-exchange interactions between the analyte ions and the charged stationary phase of the column. nih.govepa.gov

Suppressed conductivity detection is commonly used in ion chromatography for the analysis of anions like sulfonates. ijpsr.comnih.gov The development of an IC method involves the careful selection of the eluent (mobile phase) and its concentration to achieve the desired separation of the target analytes. nih.gov Ion chromatography has been successfully applied to the simultaneous determination of various sulfonic acids in water samples. nih.gov Ion-pair chromatography, where a reagent is added to the mobile phase to form neutral ion pairs with the analyte, is another variation that can be used for the separation of ionic compounds on a reversed-phase column.

Spectroscopic Methods for Structural Characterization and Detection (e.g., UV-Vis Detection)

Spectroscopic methods are indispensable for both the detection of this compound after chromatographic separation and for its structural characterization.

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used in HPLC systems. researchgate.netresearchgate.netcdc.gov Aromatic compounds like this compound exhibit strong absorbance in the UV region of the electromagnetic spectrum due to the presence of the benzene (B151609) ring and the nitro group. This property allows for sensitive and selective detection as the compound elutes from the HPLC column. The specific wavelength for detection is chosen to maximize the signal for this compound while minimizing interference from other components in the sample matrix.

For structural characterization, a combination of spectroscopic techniques is often employed. While UV-Vis provides information about the electronic transitions within the molecule, other methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS) provide more detailed structural information. nih.gov Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is a powerful tool for identifying compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Observation |

| UV-Vis | Exhibits UV absorbance characteristic of aromatic nitro compounds. |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |

| ¹H NMR | Shows characteristic signals for the aromatic protons. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

This table summarizes general spectroscopic properties. nih.gov

Mass Spectrometry Applications (e.g., LC-HRMS for Detection and Fragmentation Analysis)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, enabling confident detection and structural elucidation.

In typical applications, LC-HRMS is used in negative ionization mode, as the sulfonic acid group is readily deprotonated. nih.gov Using an electrospray ionization (ESI) source, this compound forms a molecular anion [M-H]⁻. nih.gov For this compound, with a molecular weight of 203.17 g/mol , the precursor ion is observed at a mass-to-charge ratio (m/z) of approximately 201.9816. nih.gov

Fragmentation analysis, often performed using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides structural information. nih.govnih.gov The fragmentation of nitroaromatic sulfonic acids is characterized by specific neutral losses. The most common fragmentation pathways include desulfonation (loss of SO₃) and the loss of nitro-related groups (NO or NO₂). nih.gov The expulsion of these molecules can lead to the formation of various distonic radical anions. nih.gov A study of related nitroaromatic compounds showed that fragmentation patterns are highly dependent on the position of substituents on the benzene ring. nih.gov

Detailed fragmentation data for this compound has been documented, providing a reference for its identification. nih.gov

Table 1: LC-HRMS Fragmentation Data for this compound

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative |

| Precursor Ion (m/z) | 201.9816 ([M-H]⁻) |

| Collision Energy | 20 eV |

| Top 5 Fragment Peaks (m/z) | |

| 201.98 | |

| 171.9816 | |

| 138.0182 | |

| 155.9875 | |

| 143.9868 |

Data sourced from MassBank Europe, as cited in PubChem. nih.gov

Qualitative and Quantitative Determination Protocols

Both qualitative and quantitative determination of this compound rely on chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a common technique, often paired with Ultraviolet (UV) detection. cdc.gov Reverse-phase HPLC methods can be used with a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For compatibility with mass spectrometry, formic acid is typically substituted for phosphoric acid. sielc.comsielc.com

For highly sensitive and selective quantification, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed. mdpi.com Such methods are validated according to guidelines from the International Conference on Harmonisation (ICH) and are capable of determining trace levels of the analyte. mdpi.com

A typical quantitative protocol involves:

Sample Preparation : Dissolving a precisely weighed amount of the sample in a suitable diluent, such as methanol. fda.gov

Chromatographic Separation : Injecting the sample into a UPLC system equipped with a suitable column (e.g., a C18 column) to separate the analyte from other components in the matrix. nih.gov

Detection and Quantification : Using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific transition from the precursor ion to a product ion, which provides high selectivity. nih.gov

Method validation is crucial to ensure reliability. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy. For a related compound, 4-nitrobenzenesulfonic acid, a UPLC-MS/MS method demonstrated excellent performance with a very low LOQ and high accuracy. mdpi.com

Table 2: Example UPLC-MS/MS Method Validation Parameters for a Related Nitrobenzenesulfonic Acid Isomer

| Parameter | Result |

|---|---|

| Linearity (Coefficient) | > 0.9900 |

| Accuracy (Recovery) | 94.9–115.5% |

| Limit of Quantitation (LOQ) | 0.1512 ng/mL |

These values are for PGI-1 (4-nitrobenzenesulfonic acid) and serve as an illustrative example of the performance achievable with UPLC-MS/MS for this class of compounds. mdpi.com

Development of Reference Standards and Calibration Strategies

Accurate quantification of this compound is contingent upon the availability of high-purity reference standards and robust calibration strategies.

Reference Standards: Certified reference materials are essential for creating calibration standards and for validating analytical methods. This compound, often in its more stable sodium salt form (Sodium 3-nitrobenzenesulfonate), is commercially available from various chemical suppliers. sigmaaldrich.commerckmillipore.com These standards are typically provided with a Certificate of Analysis (CoA) that specifies purity, which is often determined by HPLC. tcichemicals.com

Calibration Strategies: The standard approach for quantification is the external standard method. This involves creating a series of calibration standards at different concentration levels by diluting a stock solution prepared from the certified reference material. fda.gov

A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of each standard. mdpi.com The linearity of this curve is assessed, typically using a least-squares regression analysis. mdpi.com The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. mdpi.com

To ensure robustness, especially in complex sample matrices, calibration strategies may be refined. arxiv.orgrepec.org It is critical that calibration curves are prepared using the same solvent or matrix as the samples to be analyzed to avoid matrix effects that could alter instrument response. chemrxiv.org The stability of the standard solutions over time should also be evaluated to ensure the integrity of the calibration. mdpi.com

Environmental Behavior and Degradation Studies of 3 Nitrobenzenesulfonic Acid

Abiotic Degradation Pathways

The abiotic degradation of 3-Nitrobenzenesulfonic acid (3-NBSA) is primarily driven by photochemical processes. While the compound absorbs ultraviolet (UV) light, its direct breakdown by light is inefficient, necessitating the use of photocatalysts for effective degradation.

Photocatalysis has emerged as a promising method for the degradation of recalcitrant organic pollutants like 3-NBSA. iitm.ac.in This process typically involves a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation, generates highly reactive hydroxyl radicals capable of breaking down the complex structure of 3-NBSA. researchgate.net

The efficiency of photocatalytic degradation is highly dependent on the type of TiO₂ used and its loading in the system.

Catalyst Type: Studies comparing different types of TiO₂ have shown that Degussa P25 is generally the most efficient for the degradation of 3-NBSA. iitm.ac.in Its superior performance is not directly correlated with its specific surface area alone, suggesting other factors are at play. iitm.ac.in When comparing suspended and immobilized forms of TiO₂, suspended slurries of TiO₂ are significantly more efficient. researchgate.netiitm.ac.in However, the post-treatment separation of suspended catalysts presents a practical challenge. researchgate.net Immobilizing TiO₂ on supports like inorganic fibers, pumice stone, glass, or cement reduces its efficiency but simplifies reactor design and operation. researchgate.netiitm.ac.iniitm.ac.in Among these, TiO₂ immobilized on inorganic fibers has demonstrated the best results, though still less effective than a slurry. researchgate.netiitm.ac.iniitm.ac.in Techniques like sol-gel dip-coating on supports such as red brick have been found to be less effective, possibly due to low surface area and porosity, which hinders the adsorption of the highly water-soluble 3-NBSA. iitm.ac.in

Table 1: Comparison of TiO₂ Catalyst Systems for 3-NBSA Degradation

| Catalyst System | Relative Efficiency | Key Findings | Citations |

|---|---|---|---|

| Suspended TiO₂ (Degussa P25) | High | Most efficient type tested. No direct link between surface area and activity. | iitm.ac.in |

| Immobilized TiO₂ on Inorganic Fibres | Moderate | Best performing immobilized support. Efficiency is maintained after repeated use. | researchgate.netiitm.ac.iniitm.ac.in |

| Immobilized TiO₂ on Pumice Stone | Moderate | More effective than sol-gel coatings on brick. Good catalyst retention. | iitm.ac.in |

| Immobilized TiO₂ on Red Brick (Sol-Gel) | Low | Low surface area and porosity limit adsorption and efficiency. | iitm.ac.in |

| TiO₂-Cement Mixture | Low | Efficiency is significantly lower than TiO₂ slurries due to reduced active surface area. | mdpi.com |

Environmental conditions play a significant role in the rate and effectiveness of the photocatalytic degradation of 3-NBSA.

Solar vs. Artificial UV Radiation: Natural sunlight can be a more effective energy source for photocatalysis than artificial UV lamps. In one study, the complete transformation of a 3-NBSA solution with TiO₂ on pumice stone took 3 hours in bright sunlight, compared to 5 hours under artificial UV light. iitm.ac.in The higher efficiency of solar radiation is attributed to its broader spectrum and higher intensity, which can lead to faster generation of reactive oxygen species. iitm.ac.innih.gov